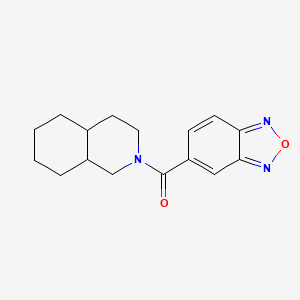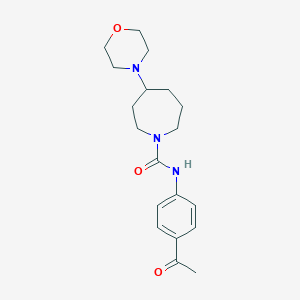![molecular formula C15H20N6O B7430062 N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide](/img/structure/B7430062.png)
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide is a chemical compound that belongs to the class of tetrazole-containing cyclic amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology and drug discovery.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide involves its ability to inhibit certain enzymes such as DPP-4 and cathepsin K. DPP-4 is an enzyme that is involved in the regulation of blood glucose levels, and its inhibition can lead to improved glycemic control in patients with diabetes. Cathepsin K is an enzyme that is involved in the breakdown of bone tissue, and its inhibition can lead to increased bone density and reduced risk of fractures in patients with osteoporosis.
Biochemical and Physiological Effects:
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to improve glycemic control in patients with diabetes by inhibiting DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It has also been found to increase bone density and reduce the risk of fractures in patients with osteoporosis by inhibiting cathepsin K. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of certain enzymes such as DPP-4 and cathepsin K, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is that it may have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide. One area of research could be to investigate its potential applications in the treatment of other diseases such as cancer and inflammation. Another area of research could be to develop more potent and specific inhibitors of DPP-4 and cathepsin K based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other enzymes and physiological pathways.
Synthesis Methods
The synthesis of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide involves the reaction of 4-(aminomethyl)benzoic acid with cyclohexanone in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole-containing intermediate with acetic anhydride to form the desired product.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of pharmacology and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K, which are involved in various diseases such as diabetes and osteoporosis, respectively. It has also been found to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c16-10-12-4-6-13(7-5-12)18-14(22)15(8-2-1-3-9-15)21-11-17-19-20-21/h4-7,11H,1-3,8-10,16H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFXFVIWLPSJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)CN)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Chloropyridin-2-yl)piperidin-4-yl] 1-phenylimidazole-4-carboxylate](/img/structure/B7430000.png)
![N-[(4,4-difluoro-1-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B7430008.png)
![Methyl 3-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,2,4-oxadiazol-5-yl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7430013.png)
![Methyl 5-[[(1-phenylcyclopropyl)methylcarbamoylamino]methyl]thiophene-2-carboxylate](/img/structure/B7430018.png)
![tert-butyl N-[2-[2-hydroxyethyl-[2-[(3-methoxyspiro[3.3]heptan-1-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B7430022.png)
![(2S,3S)-3-amino-1-[benzyl(1H-pyrazol-5-ylmethyl)amino]-4-phenylbutan-2-ol](/img/structure/B7430034.png)
![N-(2-aminoethyl)-1-[2-oxo-2-(3-pyridin-3-ylpyrrolidin-1-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7430042.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carbonyl]-5-methylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7430044.png)

![N-cyclopropyl-N'-[4-(methylaminomethyl)phenyl]oxamide](/img/structure/B7430054.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone](/img/structure/B7430055.png)

![Ethyl 4-[2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoethyl]cyclohexane-1-carboxylate](/img/structure/B7430064.png)
